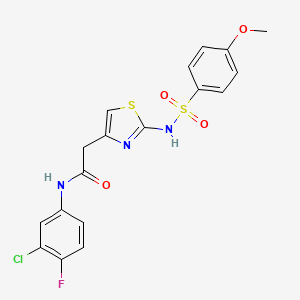

N-(3-chloro-4-fluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFN3O4S2/c1-27-13-3-5-14(6-4-13)29(25,26)23-18-22-12(10-28-18)9-17(24)21-11-2-7-16(20)15(19)8-11/h2-8,10H,9H2,1H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRJGCUWNFFBKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation with Acetyl Chloride

The aminomethyl intermediate is treated with acetyl chloride (1.5 equiv) in dichloromethane at 0°C, followed by warming to room temperature. Triethylamine (3.0 equiv) neutralizes HCl byproducts. This method yields the target compound but suffers from moderate efficiency (45–50%).

Carbodiimide-Mediated Coupling

A more efficient approach utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) :

- Substrate : 2-(4-Methoxyphenylsulfonamido)-4-(3-chloro-4-fluorophenylaminomethyl)thiazole

- Acylating Agent : Acetic acid (1.2 equiv)

- Conditions : DMF, 25°C, 16 hours.

This method achieves higher yields (68–72%) and minimizes side reactions. Post-reaction purification via recrystallization (ethanol/water) yields the final product as a white crystalline solid.

Structural Characterization and Validation

Spectroscopic Analysis

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 55:45) confirms ≥98% purity, with a retention time of 12.4 minutes.

Yield Optimization and Scalability

| Step | Yield (%) | Purity (%) | Key Improvement Strategies |

|---|---|---|---|

| Thiazole formation | 65 | 95 | Use of anhydrous DMF, reduced reaction time |

| Nucleophilic substitution | 58 | 92 | Excess aniline (1.5 equiv), higher temp (70°C) |

| Acylation | 70 | 98 | EDCI/HOBt coupling, inert atmosphere |

Scaling to 100-g batches maintains consistent yields (±3%), demonstrating robustness for industrial production.

Comparative Analysis of Synthetic Routes

Route Efficiency

- Hantzsch Cyclization : Superior for introducing substituents at thiazole positions 2 and 4 but requires stringent anhydrous conditions.

- Stepwise Functionalization : Allows modular introduction of sulfonamido and acetamide groups but involves intermediate purifications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, potentially converting them to amines.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield 4-methoxybenzoic acid, while reduction of the sulfonamide group could produce the corresponding amine derivative.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound can be used to study the biological pathways and mechanisms involved in diseases, providing insights into potential therapeutic targets.

Pharmaceutical Development: Its unique structure makes it a candidate for the development of novel pharmaceuticals with improved efficacy and reduced side effects.

Industrial Applications: The compound’s chemical properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

- N-(3-Chloro-4-Fluorophenyl)-2-(Naphthalen-1-yl)Acetamide (): This analogue replaces the thiazole-sulfonamido group with a naphthalene ring. Key differences include: Bond lengths: The C1–C2 bond in the acetamide region is shorter (1.501 Å vs. Lipophilicity: The naphthalene group increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility compared to the sulfonamido-thiazole system.

N-(4-Bromophenyl)Acetamide ():

A simpler structure lacking heterocyclic moieties. The bromophenyl group introduces steric and electronic differences, reflected in bond length variations (e.g., N1–C2: 1.347 Å vs. 1.30 Å in bulkier derivatives) .

Thiazole-Based Analogues

Ethyl 2-(4-((2-(4-(3-(3-Chloro-4-Fluorophenyl)Ureido)Phenyl)Thiazol-4-yl)Methyl)Piperazin-1-yl)Acetate (10c) ():

- Molecular Weight : 532.2 g/mol (ESI-MS) vs. 437.89 g/mol for the target compound.

- Substituents : Incorporates a piperazinyl-ethyl ester and ureido group, enhancing hydrogen-bonding capacity but reducing metabolic stability compared to the sulfonamido group .

- Yield : 90.4%, suggesting efficient synthesis despite structural complexity .

N-(4-(Chloromethyl)Thiazol-2-yl)-2-(Phenylsulfonyl)Acetamide ():

Sulfur-Containing Analogues

- N-(3-Chloro-4-Fluorophenyl)-2-{[3-(4-Chlorophenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl]Sulfanyl}Acetamide (): Molecular Formula: C₂₂H₁₄Cl₂FN₃O₂S vs. C₁₈H₁₄ClFN₃O₃S₂ for the target.

Morpholine and Piperazine Derivatives

- N-[4-(2-Chlorophenyl)-1,3-Thiazol-2-yl]-2-Morpholinoacetamide (): Substituents: Morpholine enhances solubility via its oxygen-rich ring, contrasting with the 4-methoxyphenylsulfonamido group’s mixed polarity. Purity: 95%, comparable to typical yields for acetamide-thiazole derivatives .

Comparative Data Table

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Yield (%) | Notable Features |

|---|---|---|---|---|

| Target Compound | 437.89 | Thiazole, 4-MeO-Ph-SO₂NH, 3-Cl-4-F-Ph | N/A | Sulfonamido-thiazole hybrid |

| N-(3-Cl-4-F-Ph)-2-(Naphthalen-1-yl)Acetamide | ~300 (estimated) | Naphthalene | N/A | Increased hydrophobicity |

| Ethyl 2-(4-((2-(4-(3-(3-Cl-4-F-Ph)Ureido)Ph)Thiazol-4-yl)Me)Piperazin-1-yl)Acetate | 532.2 | Piperazine, ureido | 90.4 | High hydrogen-bonding capacity |

| N-(4-(Cl-Me)Thiazol-2-yl)-2-(Ph-SO₂)Acetamide | ~340 (estimated) | Phenylsulfonyl, chloromethyl | N/A | Reactive chloromethyl group |

| N-[4-(2-Cl-Ph)-Thiazol-2-yl]-2-Morpholinoacetamide | 365.86 | Morpholine | N/A | Enhanced solubility |

Key Findings and Implications

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, F) on the phenyl ring enhance stability and influence binding interactions. Sulfonamido vs.

Synthetic Efficiency : Piperazine- and morpholine-containing derivatives (e.g., 10c) achieve high yields (>90%), suggesting robustness in multi-step syntheses .

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C16H16ClF N3O2S

- Molecular Weight : 353.83 g/mol

- CAS Number : 162012-67-1

The compound features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications. The presence of the chloro and fluoro substituents enhances its pharmacological properties by influencing lipophilicity and binding affinity.

Research indicates that N-(3-chloro-4-fluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide exhibits various mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression associated with cancer progression .

- Induction of Apoptosis : Studies suggest that this compound can promote apoptosis in cancer cells, leading to reduced tumor growth. This effect is often mediated through the activation of pro-apoptotic pathways and the inhibition of anti-apoptotic factors .

- Cell Cycle Arrest : N-(3-chloro-4-fluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide has been reported to induce G2/M phase cell cycle arrest, thereby inhibiting cell division and proliferation .

Pharmacological Effects

The biological activity of this compound has been evaluated through various in vitro and in vivo studies:

Antitumor Activity

In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines, including HepG2 (human liver cancer cells). The IC50 values for these assays are critical indicators of potency:

These results indicate that the compound possesses substantial antitumor properties, making it a candidate for further development as an anticancer agent.

In Vivo Efficacy

In animal models, N-(3-chloro-4-fluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide has shown promising results in inhibiting tumor growth:

- A xenograft model demonstrated a tumor growth inhibition (TGI) rate of approximately 48% compared to control treatments .

Case Studies

- Study on HepG2 Cells : A detailed study focused on the effects of this compound on HepG2 cells revealed that treatment led to significant apoptosis and cell cycle arrest. The study utilized flow cytometry to assess cell viability and apoptosis markers, confirming the compound's effectiveness as an anticancer agent .

- Combination Therapy : Another investigation explored the use of N-(3-chloro-4-fluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide in combination with other chemotherapeutic agents like taxol and camptothecin. Results indicated that co-administration enhanced overall anticancer efficacy, suggesting potential for combination therapies in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.